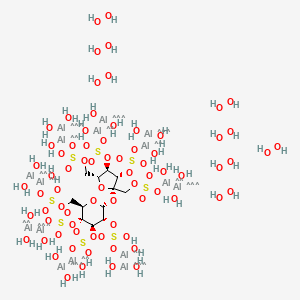![molecular formula C7H7N3OS B13849214 6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
6-Methoxythiazolo[5,4-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in recent years due to its diverse pharmacological properties. This compound belongs to the thiazolo[5,4-b]pyridine family, which is known for its broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxythiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method is efficient and yields the target compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxythiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for its potential use in treating inflammatory diseases and cancer.
Industry: The compound’s herbicidal properties make it useful in agricultural applications.
Wirkmechanismus
The mechanism of action of 6-Methoxythiazolo[5,4-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, disrupting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrano[2,3-d]thiazoles: These compounds also contain a thiazole ring fused to another heterocycle, exhibiting diverse pharmacological properties.
Uniqueness: 6-Methoxythiazolo[5,4-b]pyridin-2-amine stands out due to its methoxy group, which enhances its solubility and bioavailability. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C7H7N3OS |
|---|---|
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
6-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3OS/c1-11-4-2-5-6(9-3-4)12-7(8)10-5/h2-3H,1H3,(H2,8,10) |
InChI-Schlüssel |
DEMIFEKFXLNBBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(N=C1)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


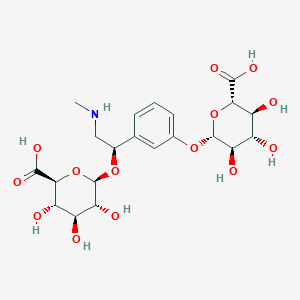
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
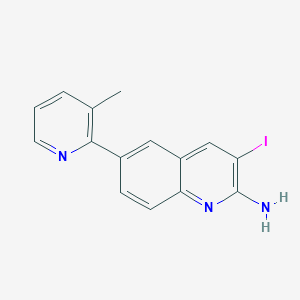
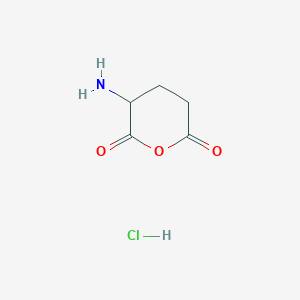
![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)
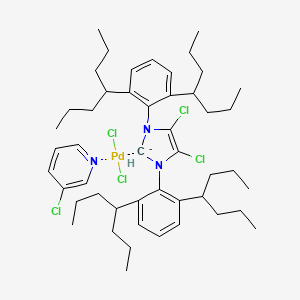


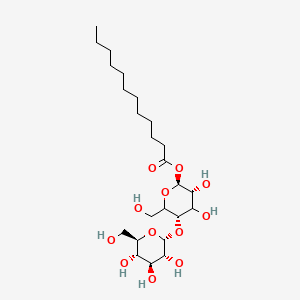
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)

